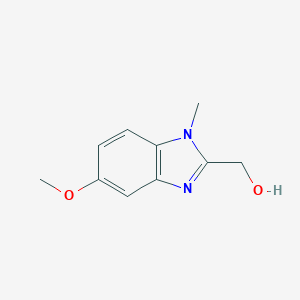
5-methoxy-1-methyl-1H-Benzimidazole-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-1-methyl-1H-Benzimidazole-2-methanol is a compound with the molecular formula C10H12N2O2 . It is used in the preparation of various other compounds .
Synthesis Analysis
The synthesis of related compounds involves condensation reactions. For example, 2-mercapto-5-methoxy-1H-benzimidazole was synthesized by the condensation reaction of 4-methoxy-o-phenylenediamine and carbon disulfide in ethanol under basic conditions .Molecular Structure Analysis
The molecular structure of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C10H12N2O2/c1-12-9-4-3-7 (14-2)5-8 (9)11-10 (12)6-13/h3-5,13H,6H2,1-2H3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 192.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound’s topological polar surface area is 47.3 Ų .科学的研究の応用
Novel Synthesis and Impurities in Pharmaceuticals
Research on the novel synthesis of omeprazole, a proton pump inhibitor, highlights the importance of compounds related to 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol. The study focuses on the synthesis process and pharmaceutical impurities, providing insights into developing proton pump inhibitors and understanding their impurities. This research is crucial for the pharmaceutical industry, especially for the production and quality control of anti-ulcer drugs (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
DNA Interaction Studies
The interaction with DNA, as illustrated by studies on Hoechst 33258 and its analogs, demonstrates the compound's significance in molecular biology. These studies reveal the compound's potential for chromosomal and nuclear staining, which is vital for genetic analysis and research. The ability of benzimidazole derivatives to bind to DNA's minor groove offers a pathway for drug design, especially in targeting genetic disorders (Issar & Kakkar, 2013).
Agricultural and Veterinary Applications
In agriculture and veterinary medicine, benzimidazoles, including compounds structurally related to 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol, serve as fungicides and anthelmintic drugs. Their action mechanism as specific inhibitors of microtubule assembly provides valuable insight into their biological impact and informs further research and development in these fields (Davidse, 1986).
Methanol Reforming and Energy Applications
Studies on methanol reforming discuss the compound's role in energy production, specifically in hydrogen production through methanol reforming processes. This research is significant for sustainable energy development, highlighting the compound's role in catalysis and its potential in renewable energy technologies (Yong, Ooi, Chai, & Wu, 2013).
Anticancer Research
The exploration of benzimidazole derivatives, including 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol, in anticancer research is noteworthy. These compounds exhibit a range of mechanisms in combating cancer, such as intercalation and inhibition of enzymes critical to cancer cell proliferation. This area of research is promising for the development of new anticancer agents (Akhtar et al., 2019).
特性
IUPAC Name |
(5-methoxy-1-methylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-9-4-3-7(14-2)5-8(9)11-10(12)6-13/h3-5,13H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQYYNACBOPARZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1-methyl-1H-Benzimidazole-2-methanol | |
CAS RN |
68426-83-5 |
Source


|
| Record name | (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368317.png)
![{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368319.png)
![{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368322.png)
![{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368323.png)
![{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368324.png)
![2-furyl-N-({1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368375.png)
![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)
![2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368377.png)
![2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368378.png)
![2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368379.png)
![2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368380.png)
![N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B368387.png)
![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368388.png)
![N-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B368389.png)